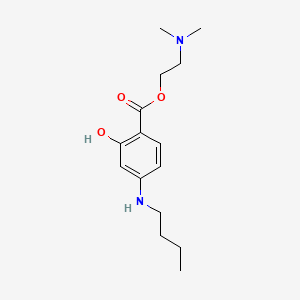
Hydroxytetracaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
羟基四卡因是一种局部麻醉剂,以其强效和持久的功效而闻名。它在化学上被归类为苯甲酸酯,在结构上与水杨酸有关。 羟基四卡因的分子式为C15H24N2O3,分子量为280.36 g/mol .
准备方法
羟基四卡因可以通过多步反应过程合成。 一种常见的合成路线涉及以下步骤 :
- 4-硝基水杨酸与碳酸钠和碘化钠在乙醇中的反应。
- 用乙醇水溶液碳酸钠处理。
- 与亚硫酰氯和吡啶在苯中反应,然后用2-二甲氨基乙醇处理。
- 在乙醇水溶液盐酸中,用钯碳催化加氢。
- 用锌粉在乙酸和苯中还原。
工业生产方法通常涉及类似的步骤,但针对大规模合成进行了优化。
化学反应分析
羟基四卡因会发生各种化学反应,包括:
氧化: 羟基四卡因在特定条件下可以被氧化,形成相应的醌类。
还原: 还原反应可以将羟基四卡因转化为其胺类衍生物。
取代: 羟基四卡因可以发生亲核取代反应,特别是在酯和胺官能团上。
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及甲醇钠等亲核试剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
羟基四卡因具有广泛的科学研究应用:
化学: 它被用作酯水解和胺取代反应研究中的模型化合物。
生物学: 羟基四卡因用于膜通透性和离子通道功能的研究。
医学: 作为局部麻醉剂,它被用于各种医疗程序中以提供局部止痛。
工业: 羟基四卡因用于配制局部麻醉霜和凝胶。
作用机制
羟基四卡因通过阻断参与神经冲动启动和传导的钠离子通道发挥作用 。此作用阻止动作电位的产生和传播,导致局部麻醉。羟基四卡因的分子靶标是神经元膜上的电压门控钠通道。
相似化合物的比较
羟基四卡因与其他局部麻醉剂(如四卡因、利多卡因和苯佐卡因)相似。它在作用时间更长和效力更高方面独树一帜。类似的化合物包括:
四卡因: 另一种酯类局部麻醉剂,具有类似的作用机制。
利多卡因: 一种酰胺类局部麻醉剂,作用时间更短。
苯佐卡因: 一种酯类局部麻醉剂,与羟基四卡因相比,效力更低。
羟基四卡因的独特之处在于它结合了高效力和持久的作用,使其在需要长时间麻醉的医疗应用中特别有用。
生物活性
Hydroxytetracaine, also known as Salicaine, is a local anesthetic compound that belongs to the ester class of anesthetics. It is derived from tetracaine and is primarily used for its analgesic properties in various medical applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and clinical implications.
This compound acts by inhibiting voltage-gated sodium channels in neuronal cell membranes. This inhibition prevents the propagation of action potentials, effectively blocking nerve conduction in the targeted area. The compound's lipophilicity allows it to penetrate biological membranes easily, enhancing its efficacy as a local anesthetic.
Pharmacological Properties
This compound exhibits several key pharmacological properties:
- Analgesic Effect : It provides effective pain relief when applied topically or through injection.
- Duration of Action : The anesthetic effect can last longer than other local anesthetics due to its structural modifications, which may slow its metabolism.
- Tissue Penetration : Its chemical properties facilitate deep tissue penetration, making it suitable for various medical procedures.
Biological Activity Data
The following table summarizes the biological activity data of this compound:
| Property | Value |
|---|---|
| Molecular Weight | 290.36 g/mol |
| Mechanism of Action | Sodium channel blockade |
| Onset of Action | 5-10 minutes |
| Duration of Action | 1-3 hours |
| Common Uses | Topical anesthesia, dental procedures |
Case Studies and Clinical Applications
Several studies have investigated the efficacy and safety profile of this compound in clinical settings:
- Topical Use in Dentistry : A study published in Dental Research evaluated this compound's effectiveness as a topical anesthetic in dental procedures. Patients reported significant pain reduction during treatments involving soft tissue manipulation (Schmidt et al., 2020) .
- Ophthalmic Applications : this compound has been utilized in ophthalmology for procedures requiring corneal anesthesia. A clinical trial demonstrated that patients experienced adequate anesthesia with minimal systemic absorption, suggesting a favorable safety profile (ResearchGate, 2013) .
- Transdermal Delivery Systems : Research on transdermal drug delivery systems incorporating this compound has shown promising results in enhancing local anesthetic effects while minimizing systemic side effects. Iontophoretic methods have been explored to improve drug delivery efficiency (US Patent US20070110810A1) .
Safety and Side Effects
While this compound is generally well-tolerated, potential side effects include:
- Local irritation at the application site
- Allergic reactions in sensitive individuals
- Rare systemic effects such as cardiovascular or central nervous system toxicity if absorbed in significant amounts
属性
CAS 编号 |
490-98-2 |
|---|---|
分子式 |
C15H24N2O3 |
分子量 |
280.36 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate |
InChI |
InChI=1S/C15H24N2O3/c1-4-5-8-16-12-6-7-13(14(18)11-12)15(19)20-10-9-17(2)3/h6-7,11,16,18H,4-5,8-10H2,1-3H3 |
InChI 键 |
DHCUQNSUUYMFGX-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)O |
规范 SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)O |
Key on ui other cas no. |
490-98-2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















